Hexyl Heptanoate (CAS 1119-06-8): A Comprehensive Technical Guide
Hexyl Heptanoate (CAS 1119-06-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Abstract
This technical guide provides a detailed overview of hexyl heptanoate (CAS number 1119-06-8), a fatty acid ester recognized for its characteristic fruity and herbaceous aroma. This document consolidates essential physicochemical data, safety information, and established analytical methodologies. Detailed experimental protocols for its synthesis via Fischer esterification and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided to support researchers and professionals in the fields of chemistry, food science, and fragrance development. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical Identification and Physicochemical Properties
Hexyl heptanoate, also known as hexyl enanthate, is the ester formed from the condensation of heptanoic acid and hexan-1-ol.[1] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1119-06-8[1] |
| IUPAC Name | hexyl heptanoate[1] |
| Molecular Formula | C₁₃H₂₆O₂[1] |
| InChI | InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3[1] |
| InChIKey | IFOGOHVJHKKYCT-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCCCCCC(=O)OCCCCCC[1] |
| Synonyms | Heptanoic acid, hexyl ester; Hexyl enanthate[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 214.34 g/mol [1] |
| Appearance | Colorless liquid with a herbaceous aroma[1] |
| Density | 0.860 - 0.865 g/cm³ at 20°C |
| Boiling Point | 246-248 °C |
| Refractive Index | 1.426 - 1.430 at 20°C[1] |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents[1] |
| Kovats Retention Index | Standard non-polar: 1470; Standard polar: 1699[1] |
Safety and Handling
Hexyl heptanoate is generally considered safe for its intended use as a flavoring agent. However, as with any chemical, appropriate safety precautions should be observed.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Precautionary Statements: P261, P305+P351+P338
Users should consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis of Hexyl Heptanoate
The most common and straightforward method for the synthesis of hexyl heptanoate is the Fischer esterification of heptanoic acid with hexan-1-ol, using a strong acid as a catalyst.
Fischer Esterification Workflow
Caption: Fischer esterification of hexyl heptanoate.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for Fischer esterification.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid (1.0 equivalent), hexan-1-ol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to a gentle reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction mixture has cooled to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude hexyl heptanoate can be further purified by vacuum distillation to yield a colorless liquid.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like hexyl heptanoate.
Table 4: Typical GC-MS Parameters
| Parameter | Value |
| Injection Mode | Splitless or Split (e.g., 15:1)[4] |
| Injection Volume | 1 µL[4] |
| Injector Temperature | 220-250°C[4] |
| Carrier Gas | Helium[4] |
| Flow Rate | 0.6 - 1.0 mL/min[4] |
| Oven Program | Initial 70°C, ramp to ~240°C[4][5] |
| MS Ionization Mode | Electron Impact (EI) at 70 eV[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of organic molecules.
Table 5: NMR Parameters for a Structurally Similar Ester (Hexyl Hexanoate)
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument Frequency | 400 MHz[6] | 22.53 MHz[6] |
| Solvent | CDCl₃[6] | CDCl₃[6] |
Note: Specific chemical shifts for hexyl heptanoate can be predicted or determined experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of hexyl heptanoate will show a characteristic strong absorption band for the ester carbonyl group.
Table 6: Key FTIR Absorption Bands for Esters
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1750-1730 |
| C-O Stretch | 1300-1000 |
Experimental Protocol: FTIR Sample Preparation (ATR Method)
For a liquid sample like hexyl heptanoate, the Attenuated Total Reflectance (ATR) method is convenient.[7][8]
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric absorbance.[7]
-
Sample Application: Place a small drop of liquid hexyl heptanoate directly onto the center of the ATR crystal.[7][8]
-
Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[7]
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol).[7]
Applications
The primary application of hexyl heptanoate is as a flavoring and fragrance agent due to its pleasant fruity and green aroma profile.[1] It is used in a variety of consumer products, including:
-
Food and Beverages: As a flavoring agent to impart fruity notes.
-
Cosmetics and Personal Care Products: As a fragrance component in perfumes, lotions, and soaps.
Conclusion
This technical guide has provided a comprehensive overview of hexyl heptanoate (CAS 1119-06-8), encompassing its chemical and physical properties, safety guidelines, a detailed synthesis protocol, and standard analytical methodologies. The structured presentation of data and experimental procedures aims to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
References
- 1. Hexyl heptanoate | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
